molecular formula C12H12F2N2O B2497600 N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide CAS No. 1308043-91-5

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide

Cat. No.: B2497600
CAS No.: 1308043-91-5
M. Wt: 238.238
InChI Key: IIRWLXUTTZEMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, a propyl group, and a cyanomethyl group attached to the amide nitrogen

Properties

IUPAC Name

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-2-6-16(7-5-15)12(17)10-8-9(13)3-4-11(10)14/h3-4,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWLXUTTZEMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobenzoyl chloride with N-propylamine to form the corresponding amide. This intermediate is then reacted with cyanomethylating agents such as bromoacetonitrile under basic conditions to introduce the cyanomethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-chloroisonicotinamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide: Contains a trifluoromethyl group instead of difluoro substitution.

    N-(cyanomethyl)isoquinolinium salts: Isoquinoline ring instead of benzene .

Uniqueness

N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both fluorine and cyanomethyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.